2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Catalog No.
S3252126
CAS No.
922926-18-9
M.F
C19H20N2O4
M. Wt
340.379
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)ph...

CAS Number

922926-18-9

Product Name

2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

IUPAC Name

2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Molecular Formula

C19H20N2O4

Molecular Weight

340.379

InChI

InChI=1S/C19H20N2O4/c1-24-16-7-9-17(10-8-16)25-13-18(22)20-14-4-2-5-15(12-14)21-11-3-6-19(21)23/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H,20,22)

InChI Key

OQFXBWSOGNHPPQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCC3=O

solubility

not available

2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, also known as MPOP, is a synthetic compound with a molecular formula of C19H20N2O4 and a molecular weight of 340.379 g/mol. It is characterized by its unique structure, which includes a methoxyphenoxy moiety and a pyrrolidinyl phenyl group. MPOP appears as a white crystalline powder, exhibiting low solubility in water but high solubility in organic solvents like methanol and dimethyl sulfoxide. The compound has garnered attention due to its potential therapeutic applications, particularly as a dihydroorotate dehydrogenase inhibitor.

The synthesis of 2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves several key reactions:

  • Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with a halogenated acetic acid derivative under basic conditions to yield the methoxyphenoxy intermediate.
  • Coupling Reaction: This intermediate is then coupled with 3-(2-oxopyrrolidin-1-yl)aniline in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide to form the desired acetamide compound.

These reactions are optimized for yield and purity, often requiring careful control of temperature and reaction time.

MPOP exhibits several notable biological activities:

  • Dihydroorotate Dehydrogenase Inhibition: MPOP has been identified as an inhibitor of dihydroorotate dehydrogenase, an enzyme crucial in the de novo biosynthesis of pyrimidines. This inhibition can potentially hinder the proliferation of cancer cells, making it a candidate for cancer therapy.
  • Anti-inflammatory Properties: Preliminary studies suggest that MPOP may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Antibacterial and Antifungal Activities: The compound has also shown promise in exhibiting antibacterial and antifungal properties, although further research is needed to fully elucidate these effects.

The synthesis methods for 2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involve:

  • Preparation of Intermediates: This includes the reaction of 4-methoxyphenol with appropriate acylating agents to form intermediates.
  • Final Coupling: The final product is synthesized through coupling reactions involving activated intermediates and amines.
  • Optimization Techniques: Industrial production may utilize various optimization techniques to enhance yield, including adjusting solvent systems and reaction conditions.

MPOP has potential applications across various fields:

  • Pharmaceutical Research: Its role as a dihydroorotate dehydrogenase inhibitor positions it as a candidate for developing new cancer therapies.
  • Biochemical Probes: The compound may serve as a biochemical probe to study enzyme interactions and cellular processes.
  • Specialty Chemicals: MPOP can be utilized in developing specialty chemicals with specific properties tailored for industrial applications.

Research into the interactions of MPOP with biological targets has indicated its potential to modulate various pathways involved in inflammation and cancer cell proliferation. These studies are crucial for understanding how MPOP can be effectively used in therapeutic contexts and what specific molecular targets it interacts with.

Several compounds share structural or functional similarities with 2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamideC18H17ClN2O3Contains a chlorine substituent instead of methoxy; studied for similar biological activities .
2-(4-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamideC19H20N2O4Similar structure but differs in the positioning of the pyrrolidinyl group; potential variations in activity.
2-(4-acetyl-2-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamideC21H22N2O5Incorporates an acetyl group; may exhibit different pharmacological properties .

Uniqueness

The uniqueness of 2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide lies in its specific combination of functional groups and its targeted inhibition of dihydroorotate dehydrogenase, which distinguishes it from other similar compounds that may not have this specific activity profile.

XLogP3

2.2

Dates

Last modified: 08-19-2023

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